molecular formula C14H7ClF3N3O2 B10915633 7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10915633
M. Wt: 341.67 g/mol
InChI Key: XIJJQXFLTICNJR-UHFFFAOYSA-N
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Description

7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves several steps. One common method includes the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. The synthetic routes often involve the use of electron-donating groups at position 7 on the fused ring to improve both absorption and emission behaviors . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells . The molecular pathways involved are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example, compounds with electron-donating groups at position 7 tend to have better photophysical properties compared to those with electron-withdrawing groups . This compound is unique due to its specific combination of chloro, difluoromethyl, and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H7ClF3N3O2

Molecular Weight

341.67 g/mol

IUPAC Name

7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C14H7ClF3N3O2/c15-14(17,18)11-5-9(7-1-3-8(16)4-2-7)19-12-6-10(13(22)23)20-21(11)12/h1-6H,(H,22,23)

InChI Key

XIJJQXFLTICNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)O)F

Origin of Product

United States

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